5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylethyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-phenylethylamines, have been reported to have a selective binding profile towards 5-ht 2 receptor subtypes (5-ht 2a, 5-ht 2b, 5-ht 2c), making them promising therapeutic compounds .
Mode of Action
Based on the structural similarity to 2-phenylethylamines, it can be hypothesized that this compound may interact with its targets (such as the 5-ht 2 receptors) and induce changes that could potentially lead to therapeutic effects .
Biochemical Pathways
Related compounds such as 2-phenylethanol have been studied for their role in the biosynthesis of floral scent in rose flowers . The biosynthetic pathway leading to 2-phenylethanol production has been previously studied, and the key enzymes of the pathway have been identified .
Pharmacokinetics
Fentanyl, a structurally related compound, is known to be 80-85% bound to plasma proteins .
Result of Action
Related compounds such as 2-phenylethanol have been studied for their potential neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .
Action Environment
For example, the production of 2-phenylethanol in rose flowers has been found to vary with the seasons .
Biochemical Analysis
Biochemical Properties
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in the metabolic pathways of aromatic compounds. These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the shikimate pathway, which is essential for the biosynthesis of aromatic compounds. By modulating the activity of enzymes in this pathway, the compound can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of phenylethyl hydrazide with ethyl chloroformate followed by cyclization can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromones: These compounds share the phenylethyl group but have a different heterocyclic core.
Phenylethylamines: These are simpler analogs with a phenylethyl group attached to an amine.
Uniqueness
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other phenylethyl-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJXRMAYWZMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557286 | |
Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-93-2 | |
Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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